6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a benzenesulfonamide moiety, making it a versatile molecule for various applications.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-5-4-6-16(13-15)23-24-21(31-26-23)11-12-27-22(28)10-8-19(25-27)18-14-17(29-2)7-9-20(18)30-3/h4-10,13-14H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFXDCNRSUQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the condensation of aminopyrazole with β-diketones under acidic conditions . The resulting intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the time and cost associated with manual synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: N-substituted sulfonamides
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. The structural characteristics of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one suggest potential efficacy against various cancer cell lines. For instance:
- Study Findings : A study highlighted the synthesis of pyridazinone derivatives that showed promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
1.2 Antimicrobial Properties
The compound's oxadiazole moiety is known for its antimicrobial activity. Research has shown that oxadiazole derivatives can inhibit bacterial growth effectively.
- Case Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition . This suggests that the oxadiazole component in the compound may confer similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound.
| Structural Component | Biological Activity |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Oxadiazole Ring | Imparts antimicrobial properties |
| Dihydropyridazinone Core | Associated with anticancer activity |
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 2-Methylsulfanyl-5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of the pyrazolo[1,5-a]pyrimidine core with the benzenesulfonamide moiety. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .
Biological Activity
The compound 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridazine ring fused with an oxadiazole moiety. Its molecular formula is , which contributes to its potential biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown inhibitory effects against various cancer cell lines:
- In vitro studies demonstrated that certain oxadiazole derivatives achieved IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis and other cancer cell lines .
- The compound under study showed selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been widely documented. These compounds have been shown to inhibit key inflammatory mediators:
- Inhibition of cyclooxygenases (COX-1 and COX-2) has been reported in related studies .
- Compounds similar to the one exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Studies have indicated that oxadiazole derivatives possess antibacterial activity against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) values were established for these derivatives, indicating their effectiveness in inhibiting bacterial growth .
Study 1: Anticancer Evaluation
A study published in PubMed Central evaluated the cytotoxic effects of several oxadiazole derivatives on cancer cell lines. The results showed that the compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 92.4 μM . This suggests potential as a lead compound for further development in cancer therapy.
Study 2: Anti-inflammatory Mechanism
Research conducted on related compounds revealed that they could act as selective inhibitors of histone deacetylases (HDACs), which play a crucial role in inflammatory responses. The findings suggest that the compound may modulate inflammatory pathways effectively .
Study 3: Antimicrobial Screening
In a comparative study assessing various oxadiazole derivatives for antimicrobial activity, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 16 to 32 μg/mL for different strains tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
